Ac-Lys(Z)-OH

Descripción general

Descripción

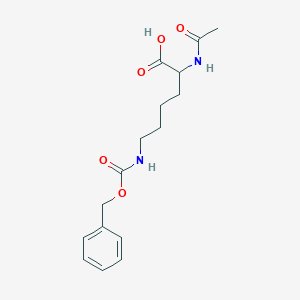

The compound Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine (Ac-Lys(Z)-OH) is a derivative of the amino acid lysine. It is characterized by the presence of an acetyl group at the alpha-amino position and a benzyloxycarbonyl (Z) group at the epsilon-amino position. This compound is commonly used in peptide synthesis and as a building block in the preparation of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine typically involves the protection of the amino groups of lysine. The alpha-amino group is acetylated using acetic anhydride, while the epsilon-amino group is protected with a benzyloxycarbonyl group using benzyloxycarbonyl chloride. The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl group can be removed by hydrogenation or treatment with strong acids, yielding free lysine.

Acylation: The acetyl group can be replaced with other acyl groups through nucleophilic substitution reactions.

Deprotection: The benzyloxycarbonyl group can be removed under mild acidic conditions or by catalytic hydrogenation.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.

Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is used to remove the benzyloxycarbonyl group.

Nucleophilic Substitution: Acyl chlorides or anhydrides are used to introduce different acyl groups.

Major Products Formed

Free Lysine: Obtained after the removal of both the acetyl and benzyloxycarbonyl groups.

Acylated Lysine Derivatives: Formed by replacing the acetyl group with other acyl groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of Ac-Lys(Z)-OH can be categorized into several key areas:

-

Peptide Synthesis

- This compound serves as a protected lysine derivative in the synthesis of peptides and proteins. Its stability and reactivity make it ideal for forming peptide bonds without unwanted side reactions.

-

Bioconjugation

- This compound is employed in the preparation of bioconjugates for drug delivery systems and diagnostic applications. The ability to modify biomolecules enhances their therapeutic efficacy and specificity.

-

Enzyme Inhibition Studies

- Ac-Lys(Z)-OH acts as a substrate or inhibitor in studies involving lysine-modifying enzymes, particularly histone deacetylases (HDACs). Its interaction with HDAC6 has been shown to influence protein acetylation status, impacting gene expression and cellular functions.

-

Structural Biology

- In structural biology, this compound is utilized to prepare modified proteins for functional studies. This modification aids in elucidating protein structures and their interactions with other biomolecules.

Case Studies

-

Peptide Synthesis Efficiency

A study demonstrated that using this compound in peptide synthesis resulted in high yields with minimal diastereomer formation, showcasing its effectiveness as a coupling reagent [ -

Impact on Histone Modification

Research highlighted that Ac-Lys(Z)-OH significantly influences histone acetylation, which is crucial for regulating gene expression during cellular processes such as differentiation and response to environmental stimuli [ -

Bioconjugate Development

In drug delivery applications, this compound has been incorporated into bioconjugates that enhance targeting capabilities and therapeutic outcomes for various diseases [

Data Tables

Mecanismo De Acción

The mechanism of action of Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine involves its role as a protected lysine derivative. The acetyl and benzyloxycarbonyl groups protect the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis.

Comparación Con Compuestos Similares

Similar Compounds

Nα-Acetyl-L-lysine: Lacks the benzyloxycarbonyl group, making it less versatile in peptide synthesis.

Nα-Benzyloxycarbonyl-L-lysine: Lacks the acetyl group, limiting its use in certain synthetic applications.

Nα-Acetyl-Nε-tert-butoxycarbonyl-L-lysine: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, offering different protection and deprotection properties.

Uniqueness

Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine is unique due to the presence of both acetyl and benzyloxycarbonyl groups, providing dual protection for the amino groups of lysine. This dual protection enhances its stability and versatility in synthetic applications, making it a valuable compound in peptide synthesis and other biochemical research.

Actividad Biológica

Ac-Lys(Z)-OH, or Acetyl-Lysine with a Z (benzyloxycarbonyl) protecting group on the side chain, is a derivative of lysine that has garnered attention for its biological activity, particularly in the context of peptide synthesis and pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its role in opioid receptor interactions and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₂O₃

- Molecular Weight : 249.27 g/mol

The acetyl group at the amino terminus and the Z group at the side chain provide stability and enhance the compound's solubility, which is crucial for its biological activity.

This compound has been shown to interact with opioid receptors, specifically the delta (δ) and mu (μ) receptors. The introduction of lysine at the C-terminus of peptide sequences has been linked to significant changes in receptor binding and functional activity. Research indicates that this compound can act as a potent antagonist at δ-opioid receptors, with studies reporting pA2 values indicating high potency.

Key Findings:

- δ-Antagonist Activity : Substitution of terminal amino acids with this compound has resulted in an increase in δ-antagonist potency. For instance, a compound derived from H-Dmt-Tic-Phe-Lys(Z)-OH showed a pA2 value of 11.43, indicating a 50-fold increase in antagonist activity compared to other derivatives .

- μ-Agonist Activity : While primarily studied for its δ-antagonistic properties, this compound also exhibits μ-agonistic characteristics under certain conditions, suggesting versatility in its pharmacological profile .

Biological Assays and Case Studies

The efficacy of this compound has been evaluated through various biological assays, including:

- MVD (Mouse Vas Deferens) Assay : This assay measures the intrinsic bioactivity of compounds on opioid receptors. This compound derivatives have shown significant activity in this model.

- GPI (Gastrointestinal Transit Inhibition) Assay : This assay assesses the functional bioactivity of compounds on gastrointestinal motility, providing insights into their potential therapeutic effects.

Summary of Biological Activity Data

| Compound | pA2 Value | Activity Type |

|---|---|---|

| H-Dmt-Tic-Phe-Lys(Z)-OH | 11.43 | δ-Antagonist |

| H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph | 10.07 | μ-Antagonist |

| H-Dmt-Tic-Gly-NH-Ph | 7.96 | μ-Agonist |

Research Implications

The diverse biological activities of this compound suggest its potential as a lead compound for developing new analgesics or treatments for conditions involving opioid receptors. Its ability to modulate receptor activity could be beneficial in pain management therapies, particularly in addressing opioid-induced side effects.

Future Directions

Further research is needed to explore:

- The structure-activity relationship (SAR) of this compound derivatives to optimize their pharmacological profiles.

- The potential for developing formulations that enhance bioavailability and reduce side effects.

- Clinical trials to evaluate safety and efficacy in human subjects.

Propiedades

IUPAC Name |

(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUVJQBGBKAJMS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.